molecular formula C13H21N2O6PS B289162 Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate

Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate

Cat. No. B289162
M. Wt: 364.36 g/mol
InChI Key: HGIDZDCRAKDELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body. It has also been suggested that the compound works by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate has been found to have various biochemical and physiological effects. In studies conducted on animals, the compound has been found to have antitumor activity, insecticidal activity, and flame retardant properties. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is its potential applications in various fields of scientific research. It has been found to have potent antitumor activity, insecticidal activity, and flame retardant properties. It can also be used in the treatment of neurodegenerative diseases.
One of the major limitations of Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is its toxicity. The compound has been found to be toxic to both humans and animals, and caution should be exercised when handling the compound in the laboratory.

Future Directions

There are several future directions for the research on Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate. One of the major future directions is the development of new synthetic methods for the compound. This will help to reduce the cost of production and make the compound more accessible for scientific research.
Another future direction is the study of the compound's potential applications in the field of medicine. Further studies are needed to determine the compound's efficacy in the treatment of various types of cancer and neurodegenerative diseases.
In the field of agriculture, further studies are needed to determine the compound's efficacy in controlling other insect pests and its potential impact on non-target organisms.
Conclusion
Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is a synthetic compound that has potential applications in various fields of scientific research. The compound has been found to have potent antitumor activity, insecticidal activity, and flame retardant properties. It can also be used in the treatment of neurodegenerative diseases. However, caution should be exercised when handling the compound in the laboratory due to its toxicity. Further studies are needed to determine the compound's efficacy in various applications and to develop new synthetic methods for the compound.

Synthesis Methods

The synthesis of Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate is a multistep process that involves the reaction of various chemical compounds. The synthesis method starts with the reaction of 4-methylbenzenesulfonyl chloride with ethyl glycinate hydrochloride to form ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain pure Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate.

Scientific Research Applications

Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate has been widely studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicine. It has been found to have potential antitumor activity and can be used as a chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agriculture, Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate has been studied for its potential use as a pesticide. It has been found to have potent insecticidal activity against various insect pests, including the diamondback moth and the cotton bollworm.
In the field of industry, Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate has been studied for its potential use as a flame retardant. It has been found to have excellent flame retardant properties and can be used in the production of various materials, including plastics and textiles.

properties

Molecular Formula

C13H21N2O6PS

Molecular Weight

364.36 g/mol

IUPAC Name

ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C13H21N2O6PS/c1-4-21-13(16)9-15(10-22(14,17)20-3)23(18,19)12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H2,14,17)

InChI Key

HGIDZDCRAKDELE-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(CP(=O)(N)OC)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CN(CP(=O)(N)OC)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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